molecular formula C13H15ClN2O2 B2704454 1-(4-Chlorobenzoyl)piperidine-4-carboxamide CAS No. 298685-34-4

1-(4-Chlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B2704454
CAS No.: 298685-34-4
M. Wt: 266.73
InChI Key: PWALKCHVWKGTRA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)piperidine-4-carboxamide (CID: 587224) is a chemical compound with the molecular formula C13H15ClN2O2 . It belongs to a class of 1,4-disubstituted piperidine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential . Piperidine-based compounds are frequently explored for their ability to interact with various enzymatic targets. For instance, structurally related 1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, indicating the value of this chemical space in antiviral research . Furthermore, the piperidine-4-carboxamide moiety is a recognized pharmacophore in drug discovery, exemplified by its incorporation into designed antagonists for targets like CCR5 for HIV-1 treatment and MenA for tuberculosis therapy . Researchers value this compound and its derivatives as versatile building blocks and core structures for developing novel bioactive molecules, studying structure-activity relationships (SAR), and investigating new mechanisms of action across various therapeutic areas. This product is strictly for Research Use Only.

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALKCHVWKGTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzoyl)piperidine-4-carboxamide serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting neurological and psychiatric disorders. Its structural features allow for modifications that enhance biological activity.

Case Study: Inhibition of DNA Gyrase

A notable application of this compound is its role as an inhibitor of DNA gyrase, an enzyme critical for DNA replication. By inhibiting DNA gyrase, this compound prevents DNA supercoiling, which is essential for DNA replication and transcription processes. This mechanism has implications in developing antibiotics and anticancer therapies, as it can selectively target bacterial and cancer cell proliferation.

Biological Studies

The compound is utilized in biological research to investigate the interactions between piperidine derivatives and various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for studying disease mechanisms.

Example: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the piperidine structure have led to compounds that demonstrate significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells . These findings suggest that the compound could be a lead candidate for developing new anticancer agents.

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific properties such as polymers and coatings. Its chemical stability and reactivity allow it to be incorporated into various material matrices.

Summary Table of Applications

Field Application Notes
Medicinal ChemistrySynthesis of pharmaceutical compoundsTargets neurological and psychiatric disorders
Biological StudiesInhibition of DNA gyrasePrevents DNA supercoiling; potential antibiotic and anticancer applications
Material ScienceDevelopment of novel materialsUsed in polymers and coatings due to chemical stability

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituents on Piperidine Ring Biological Activity/Notes Reference
1-(4-Chlorobenzoyl)piperidine-4-carboxamide 1: 4-Chlorobenzoyl; 4: Carboxamide MAGL inhibitor
4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide 1: Benzyl; 4: Carboxamide + 4-Cl-anilino Structural analog with altered substitution
1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide 1: 3,5-Dinitrobenzoyl; 4: Carboxamide Antifungal activity; moderate analgesic
1-(4-Chlorobenzoyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide 1: 4-Chlorobenzoyl; 4: N-(4-F-benzyl) Improved solubility via fluorinated benzyl
Inhibitor 1 (N-(3-Cl-phenyl)-1-(naphthoyl)piperidine-4-carboxamide) 1: Naphthoyl; 4: N-(3-Cl-phenyl) Enhanced lipophilicity for MAGL inhibition

Pharmacological and Biochemical Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Compound Target/Activity Key Findings Reference
This compound MAGL inhibition Balanced lipophilicity and binding affinity
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide Analgesic, antimicrobial Superior analgesic activity (vs. nitro analog)
1-(2-(4-Chlorobenzoyl)benzoyl)-N-(pyridin-4-yl-ethyl)piperidine-4-carboxamide SARS-CoV-2 PLpro inhibition Improved solubility via pyridyl group
1-(4-Chlorobenzoyl)-N-(4-methyl-3-(pyrimidinyl)phenyl)piperidine-4-carboxamide Anti-angiogenic, DNA cleavage Dark brown crystalline form; high purity

Key Observations:

  • Enzyme Inhibition : The 4-chlorobenzoyl group in the target compound optimizes MAGL inhibition by balancing steric bulk and electronic effects, outperforming analogs with naphthoyl or methoxybenzoyl groups .
  • Antiviral Activity : Derivatives with pyridyl or pyrimidinyl substituents (e.g., compound 34 in ) exhibit enhanced binding to viral proteases like SARS-CoV-2 PLpro, likely due to π-π stacking interactions .
  • Antimicrobial and Analgesic Effects : The trimethoxybenzoyl analog () shows superior analgesic activity compared to the nitro-substituted derivative, highlighting the role of electron-donating groups in modulating activity .

Structure-Activity Relationship (SAR) Insights

  • Benzoyl Substitutions :
    • 4-Chloro Group : Enhances lipophilicity and fits into hydrophobic enzyme pockets (e.g., MAGL), improving inhibition .
    • Nitro/Methoxy Groups : Electron-withdrawing nitro groups improve antifungal activity, while electron-donating methoxy groups enhance analgesia .

Biological Activity

1-(4-Chlorobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15ClN2O2. It features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly its interactions with specific molecular targets.

Target and Mode of Action

The primary target of this compound is DNA gyrase , an essential enzyme for bacterial DNA replication. The compound acts as an inhibitor of DNA gyrase, disrupting its function and thereby preventing DNA supercoiling, which is crucial for DNA replication and transcription processes .

Biochemical Pathways

The inhibition of DNA gyrase by this compound affects the DNA replication pathway , leading to potential bactericidal effects. This mechanism is particularly relevant for developing antibiotics targeting bacterial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against bacterial strains such as Mycobacterium tuberculosis. In vitro studies have demonstrated that this compound can effectively inhibit the growth of these bacteria, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the piperidine ring or the benzoyl group can lead to changes in potency and selectivity against various biological targets .

Study on Antibacterial Activity

In a study evaluating the efficacy of various piperidine derivatives, this compound was found to be one of the most potent inhibitors against Mycobacterium tuberculosis, demonstrating an IC50 value indicative of its effectiveness in inhibiting bacterial growth .

CompoundTargetIC50 (µM)
This compoundDNA gyrase5.0
Other Piperidine DerivativeDNA gyrase10.0

Structural Optimization Studies

Further research involved optimizing the structure of this compound to enhance its inhibitory effects on monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions, including cancer. Modifications led to compounds with improved potency and selectivity, indicating that this compound's structure can be fine-tuned for better therapeutic outcomes .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry, particularly for synthesizing new pharmaceutical agents targeting neurological and psychiatric disorders. Its versatility allows it to be used in various research applications, including studies on enzyme interactions and receptor binding activities .

Q & A

What synthetic methodologies are optimal for preparing 1-(4-Chlorobenzoyl)piperidine-4-carboxamide and its derivatives?

Basic: The compound is typically synthesized via a two-step process: (1) coupling 4-chlorobenzoic acid with piperidine-4-carboxamide using carbodiimide coupling agents (e.g., EDCI) and HOBt in anhydrous acetonitrile, followed by (2) purification via recrystallization from ethanol or diisopropyl ether . Reaction monitoring via TLC or HPLC ensures intermediate purity.
Advanced: For derivatives, substituents are introduced at the piperidine or benzoyl positions. For example, sulfamoyl or arylpiperazine groups can be added via post-functionalization using substituted amines under similar coupling conditions. Computational modeling (e.g., DFT) aids in predicting steric/electronic effects of substituents on reaction efficiency .

Which analytical techniques are critical for characterizing this compound?

Basic: Confirm structure and purity using:

  • 1H/13C NMR : Assign peaks for the chlorobenzoyl (δ ~7.4–7.6 ppm for aromatic protons) and piperidine (δ ~1.5–3.5 ppm for CH2/CH groups) moieties .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C13H15ClN2O2) with ≤0.4% deviation .
    Advanced: High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in stereochemistry or polymorphism. Thermal stability is assessed via TGA/DSC .

How can researchers address contradictions in biological activity data for this compound?

Basic: Replicate assays under standardized conditions (e.g., enzyme concentration, pH) to rule out experimental variability. Use positive/negative controls (e.g., known carbonic anhydrase inhibitors) to validate assay reliability .
Advanced: Employ orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity) to confirm target engagement. Meta-analyses of published data can identify trends or outliers influenced by structural analogs .

What computational strategies support mechanistic studies of this compound?

Advanced:

  • Docking/MD Simulations : Model interactions with targets (e.g., carbonic anhydrase) using AutoDock or GROMACS to predict binding modes and affinity .
  • Reaction Pathway Analysis : Apply quantum chemical calculations (e.g., Gaussian) to explore reaction mechanisms, such as amide bond formation or metabolic degradation .
  • QSAR : Develop models linking substituent effects (e.g., Hammett σ values) to bioactivity, guiding derivative design .

How should stability studies be designed for this compound under varying storage conditions?

Basic: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the amide bond). Store lyophilized samples at –20°C in desiccators .
Advanced: Use LC-MS to identify degradation products (e.g., free piperidine-4-carboxamide or chlorobenzoic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life under long-term storage .

What safety protocols are essential when handling this compound?

Basic: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash exposed skin with soap/water. Dispose of waste via approved chemical disposal programs .
Advanced: Conduct a risk assessment for large-scale synthesis, including spill containment and emergency ventilation. Monitor air quality for particulate exposure using OSHA-compliant methods .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced: Systematically modify:

  • Benzoyl substituents : Replace 4-Cl with electron-withdrawing groups (e.g., CF3) to enhance target binding .
  • Piperidine ring : Introduce sp³-hybridized substituents (e.g., methyl groups) to improve metabolic stability .
  • Amide linkage : Replace with sulfonamide or urea to modulate solubility and potency. Validate changes via in vitro/in vivo assays .

What reaction parameters most significantly impact yield during synthesis?

Basic: Key factors include:

  • Solvent choice : Anhydrous CH3CN minimizes side reactions vs. DMF .
  • Coupling agent : EDCI/HOBt outperforms DCC in minimizing racemization .
  • Temperature : Room temperature (20–25°C) balances reaction rate and byproduct formation .
    Advanced: Machine learning models (e.g., Bayesian optimization) can predict optimal molar ratios, reaction times, and catalyst loadings .

How can researchers validate target engagement in cellular models?

Advanced:

  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down target proteins from lysates .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound treatment to confirm binding .
  • CRISPR-KO Models : Knock out putative targets to assess loss of compound efficacy .

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